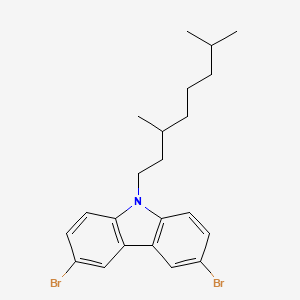
2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with the molecular formula C20H12N2O3 This compound is known for its complex structure and significant biological activities It is a derivative of dibenzo[c,g]carbazole, which is a member of the carbazole family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole typically involves multi-step organic reactions. One common method includes the nitration of 2-hydroxy-7H-dibenzo(c,g)carbazole using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 9-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a mutagenic and carcinogenic agent, providing insights into DNA interactions and cellular responses.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole involves its interaction with cellular DNA, leading to the formation of DNA adducts. These adducts can cause mutations and disrupt normal cellular processes. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which facilitate its activation and subsequent interaction with DNA. The formation of reactive oxygen species (ROS) during metabolism also contributes to its biological effects.
Comparación Con Compuestos Similares
7H-Dibenzo[c,g]carbazole: A parent compound with similar structural features but lacking the nitro and hydroxy groups.
2-Hydroxy-7H-dibenzo[c,g]carbazole: Similar structure but without the nitro group.
9-Nitro-7H-dibenzo[c,g]carbazole: Similar structure but without the hydroxy group.
Uniqueness: 2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is unique due to the presence of both hydroxy and nitro groups, which significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
188970-88-9 |
|---|---|
Fórmula molecular |
C20H12N2O3 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
15-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-5-ol |
InChI |
InChI=1S/C20H12N2O3/c23-12-7-5-11-6-8-16-20(15(11)9-12)19-14-4-2-1-3-13(14)18(22(24)25)10-17(19)21-16/h1-10,21,23H |
Clave InChI |
BLFSYBGNJXSBJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=CC5=C4C=C(C=C5)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



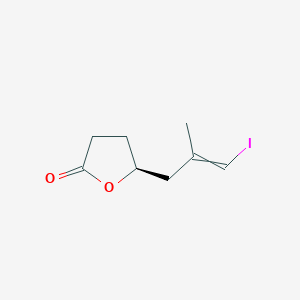
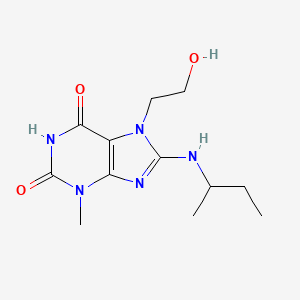
methanone](/img/structure/B14249344.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)

![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
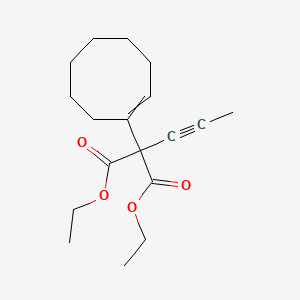

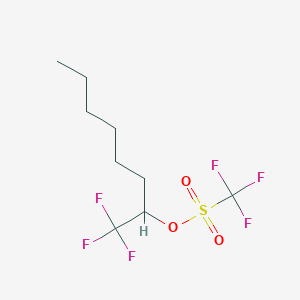
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
